molecular formula C9H10ClFN2 B2887508 (5-Fluoro-1H-indol-2-yl)methanamine;hydrochloride CAS No. 1646155-42-1

(5-Fluoro-1H-indol-2-yl)methanamine;hydrochloride

Cat. No.: B2887508
CAS No.: 1646155-42-1
M. Wt: 200.64
InChI Key: LSTOVNQLRKTEEW-UHFFFAOYSA-N
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Description

(5-Fluoro-1H-indol-2-yl)methanamine;hydrochloride: is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a methanamine group at the 2-position, with the hydrochloride salt form enhancing its solubility and stability.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Employed in catalytic reactions due to its unique structural features.

Biology:

    Biological Probes: Utilized in biological studies to investigate cellular processes and pathways.

    Fluorescent Markers: The fluorine atom can enhance the compound’s fluorescence, making it useful as a fluorescent marker.

Medicine:

    Therapeutics: Investigated for its potential therapeutic effects in various diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-1H-indol-2-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

    Functionalization: The indole ring is functionalized at the 2-position to introduce the methanamine group. This can be achieved through various methods, including nucleophilic substitution or reductive amination.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques such as crystallization, filtration, and recrystallization are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the methanamine group or the indole ring, resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like Lewis acids.

Major Products: The major products formed from these reactions include various substituted indole derivatives, oxidized products, and reduced forms of the compound.

Comparison with Similar Compounds

    (5-Fluoro-1H-indol-3-yl)methanamine: Similar structure but with the methanamine group at the 3-position.

    (5-Methoxy-1H-indol-2-yl)methanamine: Contains a methoxy group instead of a fluorine atom.

    (5-Methyl-1H-indol-2-yl)methanamine: Contains a methyl group instead of a fluorine atom.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom at the 5-position enhances the compound’s chemical stability and biological activity.

    Hydrochloride Salt: The hydrochloride form improves its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

(5-fluoro-1H-indol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4,12H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTOVNQLRKTEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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